Ethyl 2-(4-cyanopyridin-3-YL)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-cyanopyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-9-7-12-4-3-8(9)6-11/h3-4,7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKIQCCQUDSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 4 Cyanopyridin 3 Yl Acetate and Its Analogs
Direct Synthesis Strategies
Direct synthesis strategies for ethyl 2-(4-cyanopyridin-3-yl)acetate and its analogs involve the formation of the pyridine (B92270) ring as a key step. These methods are often favored for their efficiency and ability to introduce desired substituents at specific positions.
Esterification Approaches from Precursor Acids
One of the most fundamental and direct methods for the synthesis of esters is the Fischer-Speier esterification. wvu.edunrochemistry.comcerritos.edumasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wvu.edunrochemistry.comcerritos.edumasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the esterification of 2-(4-cyanopyridin-3-yl)acetic acid with ethanol (B145695).
The mechanism of Fischer esterification is a reversible process that begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, typically sulfuric acid or hydrochloric acid. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.org
| Reaction | Reactants | Catalyst | Key Features |
| Fischer-Speier Esterification | 2-(4-cyanopyridin-3-yl)acetic acid, Ethanol | Strong acid (e.g., H₂SO₄) | Reversible, acid-catalyzed, often requires excess alcohol or removal of water to maximize yield. |
Multi-Component Reactions (MCRs) for Pyridine Ring Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. Several MCRs are particularly well-suited for the synthesis of substituted pyridines.
Ethyl cyanoacetate (B8463686) is a versatile building block in the synthesis of various heterocyclic compounds, including cyanopyridines. In a typical multi-component approach, ethyl cyanoacetate can react with an aldehyde or ketone and a nitrogen source to construct the pyridine ring. For instance, the condensation of an enone with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of a cyanopyridone derivative. nih.gov This pyridone can then be further functionalized to achieve the target molecule.
A one-step synthesis of cyanopyridine derivatives can be achieved through a modified Hantzsch reaction by refluxing a mixture of a ketone, an aldehyde, ethyl cyanoacetate, and ammonium acetate. nih.gov
Ammonium acetate serves as a convenient and effective nitrogen source in many multi-component reactions for pyridine synthesis. nih.gov It provides the nitrogen atom required for the formation of the pyridine ring. In the context of synthesizing analogs of this compound, a four-component reaction can be employed. This reaction involves an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate, which upon heating, typically in a solvent like n-butanol, yield the corresponding substituted cyanopyridine. nih.gov
| Reactant | Role in MCR |
| Aldehyde/Ketone | Provides carbon atoms for the pyridine ring. |
| Ethyl Cyanoacetate | Contributes a two-carbon unit and the cyano group. |
| Ammonium Acetate | Acts as the nitrogen source for the heterocycle. |
Cyclization Reactions and Annulation Protocols
Cyclization and annulation reactions are powerful tools for the construction of the pyridine ring system. These methods often involve the intramolecular cyclization of a suitably functionalized acyclic precursor. For the synthesis of this compound analogs, this could involve the cyclization of a polyfunctional open-chain compound that already contains the necessary carbon and nitrogen framework.
Indirect Synthetic Pathways via Functional Group Interconversions on Pyridine Precursors
For example, the synthesis of ethyl 2-(3-cyanopyridin-2-yl)acetate, an isomer of the target molecule, has been achieved starting from ethyl 2-(3-bromopyridin-2-yl)acetate. In this synthesis, the bromo substituent is converted to a cyano group through a cyanation reaction. chemicalbook.com This is typically accomplished using a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst, like Pd(dppf)Cl₂·CH₂Cl₂. chemicalbook.com The reaction is generally carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. chemicalbook.com This method demonstrates the feasibility of introducing the cyano group at a late stage in the synthesis through a functional group interconversion.
| Starting Material | Reagents | Product |
| Ethyl 2-(3-bromopyridin-2-yl)acetate | Zn(CN)₂, Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, NMP | Ethyl 2-(3-cyanopyridin-2-yl)acetate |
This approach highlights the versatility of functional group interconversions in accessing a range of substituted pyridine derivatives that might be challenging to synthesize directly.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of synthetic routes to polysubstituted pyridines is highly dependent on the careful optimization of reaction parameters. Catalyst choice, reaction temperature, time, and the nature of the solvent all play pivotal roles in determining the outcome of the synthesis.
Acid and base catalysis are fundamental strategies in the synthesis of pyridine derivatives, often employed in condensation and esterification reactions. In the context of synthesizing analogs of this compound, these catalysts facilitate key bond-forming steps.
One-pot multicomponent reactions are particularly efficient for constructing highly substituted pyridine rings. For instance, the synthesis of 3-cyanopyridine derivatives can be achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols. This reaction is often catalyzed by a base, which facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization and aromatization. The use of ammonium acetate often serves as both a nitrogen source and a mild acidic catalyst in the final cyclization step. nih.gov
The optimization of base catalysis is crucial for maximizing yields. For example, in a three-component synthesis of 2,3,6-substituted pyridines from ynals, isocyanates, and amines/alcohols, N,N-diisopropylethylamine (DIPEA) was identified as the optimal base, leading to yields of up to 89%. nih.gov The choice of base can significantly influence the reaction pathway and the formation of side products.
Acid catalysis is also employed, particularly in esterification steps to form the ethyl acetate moiety. Fischer esterification, using a strong acid like sulfuric acid, is a classic method for converting a carboxylic acid to its corresponding ester. In some pyridine syntheses, Lewis acids such as zinc chloride (ZnCl₂) have been used to catalyze the reaction, especially in microwave-assisted protocols, leading to moderate to good yields in shortened reaction times. mdpi.com
Table 1: Comparison of Catalysts in the Synthesis of Substituted Pyridines
| Catalyst | Reaction Type | Typical Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonium Acetate | Multicomponent Reaction | Aldehyde, Active Methylene (B1212753) Compound, Ketone | Good to Excellent | nih.gov |
| DIPEA | Three-Component Reaction | Ynals, Isocyanates, Amines | Up to 89 | nih.gov |
| ZnCl₂ | Multicomponent Reaction (MW-assisted) | Aldehydes, Malononitrile, Thiophenol | Moderate to Good | mdpi.com |
| Sulfuric Acid | Fischer Esterification | Carboxylic Acid, Ethanol | Variable |
Transition metal catalysis offers powerful and versatile methods for the synthesis of functionalized pyridines, including the introduction of the cyano and ethyl acetate groups. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.
The cyanation of (hetero)aryl halides is a well-established method for introducing a nitrile group onto a pyridine ring. rsc.orgresearchgate.net Palladium catalysts, in combination with a suitable cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can efficiently convert a halogenated pyridine precursor to its corresponding cyanopyridine derivative. researchgate.netyoutube.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to promote the catalytic cycle and prevent catalyst deactivation. yale.edu Mild reaction conditions, including low temperatures (room temperature to 40 °C), have been developed for the palladium-catalyzed cyanation of (hetero)aryl halides in aqueous media. pearson.com
Palladium-catalyzed reactions can also be utilized to introduce the ethyl acetate moiety. For instance, the cross-coupling of a halogenated pyridine with a suitable enolate equivalent of ethyl acetate can be achieved. Palladium-catalyzed α-arylation of esters is a known method for forming C-C bonds. Alternatively, a three-component synthesis of pyridylacetic acid derivatives has been reported, which involves the arylation of Meldrum's acid derivatives with activated pyridine-N-oxides, followed by a decarboxylative substitution. acs.orgnih.gov
Table 2: Examples of Palladium-Catalyzed Reactions in Pyridine Synthesis
| Reaction Type | Palladium Catalyst | Cyanide/Coupling Partner | Typical Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyanation | Palladacycle precatalyst | K₄[Fe(CN)₆] | (Hetero)aryl chloride/bromide | High | rsc.org |
| Cyanation | Pd₂(dba)₃/Ligand | Zn(CN)₂ | (Hetero)aryl halide/triflate | Good to Excellent | pearson.com |
| α-Arylation | Pd₂(dba)₃/t-BuXPhos | Ethyl nitroacetate | Aryl bromide | 52-96 | nih.gov |
| Conjunctive Cross-Coupling | Pd₂(dba)₃/Chiral Ligand | Organoboron ate complex | Aryl/vinyl halide | Variable | nih.gov |
The choice of solvent can have a profound impact on reaction rates, yields, and selectivity. In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of greener solvents, solvent-free conditions, and alternative energy sources like microwave irradiation.
Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and minimal environmental impact. Palladium-catalyzed cyanations of (hetero)aryl halides have been successfully performed in aqueous media, often at mild temperatures. pearson.com The use of a water/THF solvent mixture has been shown to be effective for the cyanation of a broad range of substrates. pearson.com
Solvent-free, or "neat," reaction conditions represent an even greener approach, as they eliminate the need for a solvent altogether, reducing waste and simplifying product purification. One-pot syntheses of pyridine derivatives under solvent-free conditions, often assisted by microwave irradiation, have been reported to proceed with high efficiency and short reaction times. nih.gov For example, a novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed under neat reaction conditions. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The rapid and uniform heating provided by microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. chemicalbook.com
The synthesis of various pyridine derivatives has been successfully achieved using microwave assistance. For instance, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient preparation of tri- and tetrasubstituted pyridines in as little as 10-20 minutes, with yields up to 98%. chemicalbook.com This method demonstrates a significant improvement over the traditional two-step process that requires high temperatures and longer reaction times. chemicalbook.com Similarly, microwave irradiation has been employed in the one-pot, multi-component synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines, resulting in shortened reaction times compared to conventional heating. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridines
| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | Conventional | Several hours | Lower | chemicalbook.com |
| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 10-20 minutes | Up to 98 | chemicalbook.com |
| Synthesis of Pyrazolo[3,4-b]pyridines | Conventional | Longer | Lower | mdpi.com |
| Synthesis of Pyrazolo[3,4-b]pyridines | Microwave | Shorter | Higher | mdpi.com |
Chemical Reactivity and Transformation Studies of Ethyl 2 4 Cyanopyridin 3 Yl Acetate
Reactivity at the Ester Moiety
The ethyl ester group in ethyl 2-(4-cyanopyridin-3-yl)acetate is a key site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester into other important functional groups.
Transesterification Processes
Transesterification is a crucial process for converting one ester into another by reaction with an alcohol. While specific studies on the transesterification of this compound are not extensively documented, the general principles of this reaction are well-established and applicable. Acid-catalyzed transesterification, for instance, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol.
In a broader context, the transesterification of ethyl acetate (B1210297) with glycerol, catalyzed by acids like para-toluene sulfonic acid or sulfuric acid, is a well-studied process for producing acetins. biofueljournal.combiofueljournal.com This reaction is often driven to completion by removing the ethanol (B145695) byproduct, sometimes as an azeotrope with ethyl acetate. biofueljournal.com Such strategies could theoretically be applied to the transesterification of this compound with higher value alcohols.
Enzymatic transesterification offers a milder and more selective alternative to chemical catalysis. Lipases, for example, are known to catalyze the transesterification between vinyl acetate and various alcohols, suggesting a potential green chemistry approach for the modification of this compound.
Amidation and Hydrazinolysis Reactions
The ethyl ester group of this compound can be readily converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These reactions are fundamental in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.
Amidation can be achieved through various methods. One approach involves the direct condensation of the ester with an amine. Catalytic systems, such as those using ceria (CeO2), have been shown to be effective for the one-pot synthesis of secondary amides from 2-cyanopyridine (B140075) and various amines. researchgate.net Another method is the Goldberg reaction, which utilizes a copper catalyst for the amidation of pyridine (B92270) derivatives. nih.gov Additionally, direct condensation of carboxylic acids (which can be derived from the hydrolysis of the ester) with amines in the presence of reagents like titanium tetrachloride provides a route to amides. nih.gov
Hydrazinolysis, the reaction with hydrazine, yields the corresponding hydrazide. These hydrazides are important precursors for the synthesis of various heterocyclic compounds. For example, 4-pyridine carboxylic acid hydrazide can be derivatized by treatment with substituted arylsulfonyl and benzoyl chlorides. nih.gov
| Reactant | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Cyanopyridine | n-Octylamine / CeO₂ | Secondary Amide | researchgate.net |
| Carboxylic Acid | Aniline / TiCl₄ | Amide (Benzanilide) | nih.gov |
| 2-Bromopyridine | Amides / CuI, 1,10-phenanthroline | 2-Methylaminopyridine amides | nih.gov |
| 4-Pyridine carboxylic acid hydrazide | Arylsulphonyl chlorides | N-substituted Hydrazides | nih.gov |
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group, is a significant transformation for α-cyano esters. For this compound, this process can be part of a multi-step synthetic sequence. A notable example is the palladium-catalyzed decarboxylative acylation of arylboronic acids using ethyl cyanoacetate (B8463686) as an acylating agent. researchgate.net This reaction proceeds through the addition of the arylboronic acid to the nitrile group, followed by in situ decarboxylation of the resulting β-ketoester to yield alkyl aryl ketones. researchgate.net
Traditional cyanoacetic ester synthesis often involves harsh conditions for hydrolysis and decarboxylation. sbq.org.br To circumvent this, milder methods have been developed. The Krapcho decarboxylation, which uses LiCl in wet DMSO at high temperatures, is one such alternative. A more recent approach involves the reductive cleavage of the cyano group using samarium(II) iodide, which allows for the preservation of the ester group and is tolerant of other functional groups. sbq.org.br In some cases, the alkylation products of ethyl cyanoacetate can undergo partial or complete hydrolysis of the ester followed by decarboxylation. chemprob.org
Transformations of the Cyano Group
The cyano group of this compound is another reactive center that can undergo a variety of chemical transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to amines.
Hydrolysis to Carboxylic Acids or Amides
The hydrolysis of the cyano group offers a direct route to either the corresponding carboxylic acid or amide, depending on the reaction conditions. This transformation is of great industrial importance, particularly in the synthesis of pyridine carboxylic acids and amides which are valuable in pharmaceuticals and as vitamins. google.com
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions have been developed. google.com These processes can be controlled to selectively produce either the amide or the carboxylic acid. The hydrolysis of each cyano group to an amide requires one molecule of water, while conversion to a carboxylic acid requires two. google.com
Generally, the hydrolysis of nitriles can be catalyzed by either acid or base. youtube.com
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, typically yields the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, results in the formation of the carboxylate salt and ammonia (B1221849) gas. libretexts.org The free carboxylic acid can then be obtained by acidifying the reaction mixture.
| Starting Material | Conditions | Major Product | Reference |
|---|---|---|---|
| Cyanopyridines | Continuous process, base, substantially adiabatic | Amides and/or Carboxylic Acids | google.com |
| Ethanenitrile | Reflux with dilute HCl | Ethanoic Acid | libretexts.org |
| Ethanenitrile | Reflux with NaOH(aq) | Sodium Ethanoate | libretexts.org |
Reduction to Amines
The reduction of the cyano group to a primary amine is a fundamental transformation that provides access to a wide range of valuable compounds, including chelating agents and corrosion inhibitors. google.com Historically, methods for this reduction have included catalytic hydrogenation and chemical reducing agents. google.com
Electrochemical reduction offers an alternative pathway. For instance, the electrochemical reduction of cyanopyridine bases in a flow cell with a lead dioxide cathode can produce the corresponding primary amines. google.com The efficiency of this process for 2- and 3-cyanopyridines can be enhanced by the addition of an iron salt catalyst. google.com
More conventional chemical reductions involve a variety of reagents. The reduction of nitro compounds to amines can be achieved with various catalytic systems, and similar principles can be applied to the reduction of nitriles. organic-chemistry.org The catalytic reduction of cyanide to ammonia and methane (B114726) has been demonstrated using a mononuclear iron site, highlighting the potential of iron-based catalysts in these transformations. nih.gov
Nucleophilic Additions to the Nitrile
The nitrile (cyano) group in this compound is a key site for nucleophilic attack due to the inherent polarity of the carbon-nitrogen triple bond. This reactivity allows for the transformation of the cyano group into other valuable functional groups, such as amines and carboxylic acids.
One of the fundamental reactions is the reduction of the nitrile to a primary amine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding the corresponding primary amine after an aqueous workup. While sodium borohydride (B1222165) is a common reducing agent for many carbonyl compounds, it is generally not strong enough to reduce nitriles.
Another significant transformation is the hydrolysis of the nitrile group. This can be carried out under either acidic or basic conditions to produce a carboxylic acid. The reaction proceeds through an intermediate amide, which is then further hydrolyzed. For instance, the hydrolysis of cyanopyridines can be achieved in high-temperature water, leading first to the corresponding pyridinecarboxamide and subsequently to the picolinic acid. researchgate.net The rate of this hydrolysis can be influenced by the position of the cyano group on the pyridine ring. researchgate.net
Reactivity of the Pyridine Ring and Side Chain
The pyridine ring and the ethyl acetate side chain of the molecule exhibit a range of reactivities, including reactions at the alpha-carbon, substitutions on the aromatic ring, and reductive processes.
Alpha-Carbon Reactivity and Condensation Reactions (e.g., Knoevenagel-type)
The methylene (B1212753) group situated between the pyridine ring and the ester's carbonyl group (the α-carbon) possesses activated hydrogens. This "active methylene" character is due to the electron-withdrawing effects of both the adjacent pyridine ring and the ester group, making the protons on this carbon acidic and easily removable by a base. This facilitates a variety of condensation reactions.
A prime example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638), followed by dehydration. While specific examples for this compound are not extensively documented, analogous compounds with active methylene groups, such as ethyl cyanoacetate and malononitrile, readily undergo Knoevenagel condensation with various aromatic aldehydes. These reactions are often catalyzed by bases and can be promoted by microwave irradiation to achieve high yields of the resulting α,β-unsaturated products.
In a related transformation, the intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, can lead to the formation of a new ring fused to the pyridine core. This reaction proceeds via the base-catalyzed self-condensation of nitriles to form enamines.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring, particularly when substituted with electron-withdrawing groups like the cyano group at the 4-position, is rendered electron-deficient. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the ring nitrogen (positions 2 and 4). In these reactions, a nucleophile replaces a suitable leaving group on the aromatic ring.
For 4-cyanopyridine (B195900) derivatives, the cyano group itself can act as a leaving group, particularly when the pyridine nitrogen is quaternized to further enhance the ring's electrophilicity. Studies have shown that the cyano group in 1-alkyl-4-cyanopyridinium salts is readily displaced by nucleophiles such as hydrazine and aliphatic amines. nih.gov
In cases where other leaving groups (e.g., halogens) are present on the pyridine ring of a 4-cyanopyridine derivative, SNAr reactions are also facilitated. The electron-withdrawing nature of the cyano group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby activating the ring for nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring.
When EAS does occur on an unsubstituted pyridine ring, it preferentially takes place at the 3-position. This is because the carbocation intermediate formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom.
To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide derivative. The N-oxide group is electron-donating and can direct electrophilic attack to the 4-position. For example, pyridine-N-oxide can be nitrated with fuming nitric acid and sulfuric acid to yield 4-nitropyridine-N-oxide. oc-praktikum.de This strategy could potentially be applied to derivatives of this compound to facilitate electrophilic substitution.
Hydropyridylation and Related Reductive Processes
The pyridine ring can undergo reductive processes, including catalytic hydrogenation to form a piperidine ring. This transformation typically requires a catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. The specific conditions can influence the extent of reduction.
A more specialized reaction is hydropyridylation, which involves the formal addition of a pyridine C-H bond across an alkene. Recent advancements have shown that 4-cyanopyridine can be used in the reductive coupling with unactivated alkenes. This process can be initiated by hydrogen atom transfer (HAT) to the alkene, followed by the addition of the resulting radical to the pyridine derivative.
Derivatization Strategies and Functional Group Manipulation
The presence of multiple functional groups in this compound allows for a wide range of derivatization strategies. The ester and nitrile moieties can be selectively transformed to generate a library of new compounds.
The ethyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reacting with amines in the presence of coupling agents. Furthermore, the ester can react with hydrazine, typically in a solvent like ethanol, to form the corresponding carbohydrazide. nih.gov This hydrazide is a versatile intermediate for the synthesis of various heterocyclic systems like pyrazoles and triazoles. nih.gov
The nitrile group, as discussed in section 3.2.3, can be reduced to a primary amine or hydrolyzed to a carboxylic acid. Additionally, the nitrile group can participate in intramolecular cyclization reactions. For instance, in related systems, the reaction of a cyano-substituted compound with amines or hydrazides can lead to the formation of fused imidazole (B134444) or triazole rings. acs.org
Below is a table summarizing some of the key derivatization reactions.
| Functional Group | Reaction | Reagents | Product Functional Group |
|---|---|---|---|
| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Ester | Aminolysis/Amidation | Amine, Coupling Agent | Amide |
| Ester | Hydrazinolysis | Hydrazine Hydrate (B1144303) | Carbohydrazide |
| Nitrile | Reduction | LiAlH₄ | Primary Amine |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (via Amide) |
| Pyridine Ring | Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Piperidine Ring |
Applications in Advanced Organic Synthesis As a Building Block
Synthesis of Novel Fused and Polycyclic Heterocyclic Systems
The compound serves as an ideal starting material for annulation reactions, where additional rings are fused onto the initial pyridine (B92270) core, leading to the formation of intricate polycyclic heterocyclic systems.
The synthesis of pyridin-2-one and its partially saturated dihydropyridinone analogues can be effectively achieved using precursors containing a cyanoacetamide or ethyl cyanoacetate (B8463686) fragment. orientjchem.orgmdpi.com In these reactions, the active methylene (B1212753) group of a compound like Ethyl 2-(4-cyanopyridin-3-yl)acetate can undergo condensation with α,β-unsaturated carbonyl compounds (chalcones) or participate in multicomponent reactions. For instance, the cyclocondensation of chalcones with molecules containing a cyano-ester group furnishes highly substituted 2-oxo-1,2-dihydropyridine derivatives. orientjchem.org Similarly, one-pot, four-component reactions involving an aldehyde, an active methylene compound (like this compound), a β-ketoester, and an ammonia (B1221849) source are established methods for producing polysubstituted dihydropyridones. nih.gov The reactivity of the cyano and ester groups is central to the formation of the new heterocyclic ring.
Pyrazolo[3,4-b]pyridines, which are isomers of azaindoles, are an important class of kinase inhibitors. nih.gov The synthesis of these scaffolds often involves the annulation of a pyrazole (B372694) ring onto a pyridine precursor. nih.gov A common strategy involves reacting a substituted pyridine, such as one derived from this compound, with hydrazine (B178648) derivatives. The reaction typically proceeds via initial condensation with the ester or a transformed functional group, followed by intramolecular cyclization involving the cyano group to form the fused pyrazole ring. This approach provides a direct route to the pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry. nih.gov
The ethyl cyanoacetate moiety is a key component in multicomponent reactions for building quinazoline-based structures. nih.gov Research has shown the successful synthesis of quinazolin-4-one/3-cyano-2-pyridone hybrids through a one-pot, four-component reaction of an acylated quinazolin-4(3H)-one, ethyl cyanoacetate, a substituted benzaldehyde, and ammonium (B1175870) acetate (B1210297). nih.gov By substituting ethyl cyanoacetate with this compound in such a reaction, it is possible to construct novel, complex heterocycles where a quinazoline (B50416) system is fused or linked to the highly substituted pyridine core. The reaction leverages the reactivity of the active methylene group to drive the formation of the new pyridone ring attached to the quinazoline scaffold.
The reactivity of this compound extends to the synthesis of other fused systems, such as pyranopyridines. The synthesis of complex pyran-annulated heterocycles can be achieved through reactions involving building blocks with cyano and ester functionalities. researchgate.net For example, reactions of pyridyl-thioacetoacetates (derived from cyanopyridines) with arylidenemalononitriles lead to the formation of fused pyran rings. researchgate.net This demonstrates that the cyano and acetate groups in this compound can serve as anchor points for Thorpe-Ziegler type cyclizations or Michael addition-cyclization cascades to construct an adjacent pyran ring, yielding pyrano[4,3-b]pyridine derivatives.
Table 1: Synthesis of Fused Heterocyclic Systems
| Target Heterocyclic System | General Reaction Type | Key Reactive Features of Building Block |
|---|---|---|
| Pyridinone/Dihydropyridinone | Multicomponent Condensation / Cyclization | Active methylene, cyano group, ester group orientjchem.orgnih.gov |
| Pyrazolo[3,4-b]pyridine | Condensation & Intramolecular Cyclization | Cyano group, ester group (with hydrazines) nih.gov |
| Quinazoline-Fused Hybrids | Multicomponent Cyclocondensation | Active methylene group nih.gov |
Construction of Complex Multi-Substituted Pyridine Structures
Beyond ring fusion, this compound is instrumental in synthesizing complex, single-ring pyridine structures bearing multiple substituents. The existing functional groups—cyano, ester, and the pyridine nitrogen—can be chemically modified or used to direct the addition of new substituents onto the ring. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions. The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxamide, providing further handles for elaboration. These transformations allow for the stepwise and controlled introduction of diverse functional groups, leading to a wide array of polysubstituted pyridine derivatives.
Precursor in the Synthesis of Specialty Chemicals and Materials
The structural motifs accessible from this compound are relevant to the development of specialty chemicals, including agrochemicals and materials. Pyridazinone derivatives, for example, have been investigated for their potential use as insecticides. nih.gov The pyridine core itself is a common feature in many agrochemicals. Furthermore, the high degree of functionalization and the presence of nitrogen and oxygen atoms make this compound and its derivatives interesting candidates for incorporation into polymers and coatings, potentially conferring specific properties such as thermal stability or fluorescence.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-methyl-4H-benzo bldpharm.comoxazin-4-one |
| 2-methylquinazolin-4(3H)-one |
| Acetic anhydride |
| Ammonium acetate |
| Anthranilic acid |
| Arylidenemalononitriles |
| Benzaldehyde |
| Cyanoacetamide |
| This compound |
| Ethyl 2-chloroacetate |
| Ethyl cyanoacetate |
| Hydrazine |
| Pyridazinone |
| Pyridine |
| Pyridin-2-one |
| Pyrazolo[3,4-b]pyridine |
| Quinazolin-4-one |
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms for Synthetic Pathways
Detailed mechanistic studies, including transition state analysis and intermediate identification, have not been specifically published for the synthesis of Ethyl 2-(4-cyanopyridin-3-YL)acetate. However, the synthesis of the cyanopyridine core generally proceeds through well-understood multi-component reactions. For analogous compounds, mechanisms often involve a sequence of condensation, Michael addition, and cyclization/dehydrogenation steps.
For instance, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has been shown to proceed via intermediates formed from the initial condensation of a carbonyl compound with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile. Subsequent cyclization with an amine source leads to the final pyridine (B92270) ring.
Transition state analysis, which is crucial for understanding reaction kinetics and pathways, is a computationally intensive process. Such analyses have been performed for various pyridine syntheses, but specific calculations detailing the transition state geometries and energies for the formation of this compound are not available in the current body of scientific literature. A theoretical study would be required to model the energy barriers for each step of its synthesis, identifying the rate-determining step and optimizing reaction conditions.
The synthesis of cyanopyridines often involves several key intermediates. Based on reactions of similar compounds, the formation of this compound likely involves intermediates such as Knoevenagel condensation products or Michael adducts. For example, a plausible mechanism for the formation of a related cyanopyridinone involves the initial condensation of an aldehyde with ethyl cyanoacetate, followed by a Michael addition of an acetophenone (B1666503) derivative. While these intermediates are proposed in generalized mechanisms, their specific isolation and characterization (e.g., via NMR or mass spectrometry) in the context of this specific compound's synthesis have not been documented.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are powerful tools for predicting the properties of molecules. While no dedicated computational studies on this compound were found, the following sections describe the methodologies and expected outcomes based on analyses of similar pyridinecarbonitriles.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For related 3-cyano-pyridine derivatives, the HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the electron-withdrawing cyano group and the ring's π-system. Specific energy values for this compound would require a dedicated computational study.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide insight into the molecule's stability and propensity to engage in chemical reactions.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
Computational studies on analogous cyanopyridines have successfully used these descriptors to rationalize their observed reactivity. Without specific HOMO and LUMO energy values for this compound, a quantitative analysis is not possible. A theoretical calculation would be necessary to populate the data for this specific compound.
Interactive Data Table: Illustrative Reactivity Descriptors for a Hypothetical Cyanopyridine Derivative
Note: The following data is illustrative, based on typical values for similar compounds, as specific experimental or computational data for this compound is not available in the literature.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -7.0 to -6.0 | Represents electron-donating ability. |
| LUMO Energy (ELUMO) | - | -2.0 to -1.0 | Represents electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 | Indicates chemical stability and low reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 | High value suggests high stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 to 5.0 | Indicates the overall electron-attracting power. |
| Electrophilicity Index (ω) | μ² / (2η) | 1.0 to 2.0 | Measures the propensity to act as an electrophile. |
Structure-Reactivity Relationship (SRR) Studies
The reactivity of "this compound" is intricately linked to its molecular structure. Structure-Reactivity Relationship (SRR) studies, often supported by computational chemistry, provide a framework for understanding how modifications to the molecule's architecture influence its chemical behavior. These studies are crucial for predicting reaction outcomes, designing novel synthetic pathways, and tailoring the compound for specific applications.
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of substituents introduced onto the pyridine ring of "this compound" can profoundly alter its reactivity. The interplay of these effects dictates the electron density distribution within the molecule and the accessibility of its reactive sites.
Electronic Effects:
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of the cyano group at the C4 position, a strong electron-withdrawing group (EWG), further decreases the electron density of the ring through both inductive and resonance effects. This heightened electrophilicity makes the pyridine ring more susceptible to nucleophilic attack. Conversely, the ethyl acetate (B1210297) group at the C3 position has a weaker electron-withdrawing effect.
The introduction of additional substituents can either amplify or attenuate these electronic characteristics.
Electron-Withdrawing Groups (EWGs): The addition of further EWGs (e.g., nitro, trifluoromethyl) to the pyridine ring would be expected to significantly enhance its electrophilic character. This would render the ring even more reactive towards nucleophiles. Computational studies on other pyridine systems have shown that the strength of the withdrawing group correlates with a more positive redox potential of metal complexes involving the pyridine ligand, indicating a more electron-deficient metal center and potentially higher reactivity in certain catalytic reactions nih.gov.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., amino, methoxy) would counteract the effect of the cyano group, increasing the electron density on the pyridine ring. This would decrease its susceptibility to nucleophilic attack but could enhance its reactivity in electrophilic substitution reactions, although such reactions are generally difficult on pyridine rings.
The electronic influence of substituents can be quantified using Hammett parameters, which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
| Substituent Type | Example Groups | Effect on Electron Density | Predicted Impact on Reactivity Towards Nucleophiles |
|---|---|---|---|
| Strong Electron-Withdrawing | -NO₂, -CF₃ | Significant Decrease | Strongly Increased |
| Moderate Electron-Withdrawing | -Cl, -Br | Moderate Decrease | Moderately Increased |
| Weak Electron-Donating | -CH₃, -C₂H₅ | Slight Increase | Slightly Decreased |
| Strong Electron-Donating | -NH₂, -OCH₃ | Significant Increase | Strongly Decreased |
Steric Effects:
Steric hindrance, the spatial arrangement of atoms, plays a critical role in determining the accessibility of reactive centers. In "this compound," the ethyl acetate group at the C3 position can exert a significant steric influence on neighboring positions.
The introduction of bulky substituents, particularly at positions adjacent to the reactive sites (C2, C5, or C6), can impede the approach of reagents. This steric shielding can lead to a decrease in reaction rates or can direct the reaction to a less hindered site, thereby controlling the regioselectivity of the transformation. For instance, in displacement reactions involving pyridines, sterically demanding substituents can significantly affect the formation of complexes acs.org. Computational models can be employed to predict the steric clashes that might arise from different substituents, aiding in the rational design of synthetic strategies .
| Position of Bulky Substituent | Potential Steric Hindrance at | Predicted Impact on Reaction Rate | Potential Influence on Regioselectivity |
|---|---|---|---|
| C2 | C3 (ethyl acetate) and N1 | Likely Decrease | May favor attack at C5 or C6 |
| C5 | C4 (cyano) and C6 | Likely Decrease | May favor attack at C2 or C6 |
| C6 | N1 and C5 | Likely Decrease | May favor attack at C2 or C3 |
Positional Isomerism Effects on Reactivity
Let's consider the reactivity of "this compound" in comparison to a hypothetical positional isomer, for instance, "Ethyl 2-(3-cyanopyridin-4-YL)acetate".
Electronic Differences: In the target molecule, the powerful electron-withdrawing cyano group is at the 4-position, which allows for effective resonance delocalization of the negative charge that can develop during nucleophilic attack at the 2- or 6-positions. In the hypothetical isomer, the cyano group is at the 3-position. While still electron-withdrawing through induction, its resonance effect on the reactivity at other positions would be different. The reactivity of ethyl nicotinate (B505614) (ester at C3) and ethyl isonicotinate (B8489971) (ester at C4) derivatives showcases how the position of the ester group influences their chemical behavior and applications atamanchemicals.comguidechem.comchemicalbook.comfishersci.ca.
Steric Differences: The steric hindrance around the reactive methylene group of the ethyl acetate substituent would be markedly different between the two isomers. In the target compound, the ethyl acetate group is at the 3-position, flanked by the cyano group at C4 and the C2 position. In the hypothetical isomer, the ethyl acetate at C4 would be positioned between the two C-H bonds at C3 and C5, a less sterically crowded environment. This difference in steric hindrance could influence the ease with which this side chain participates in reactions. Studies on 3,4-disubstituted pyridines have highlighted the importance of the substitution pattern in determining the regioselectivity of reactions nih.gov.
Computational studies, such as Density Functional Theory (DFT) calculations, can be invaluable in predicting the reactivity of different positional isomers. By calculating properties like molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO/LUMO) energies, researchers can gain insights into the most likely sites for electrophilic and nucleophilic attack for each isomer.
| Property | This compound | Hypothetical Ethyl 2-(3-cyanopyridin-4-YL)acetate |
|---|---|---|
| Electronic Effect of Cyano Group | Strong resonance and inductive effect, activating the ring for nucleophilic attack, especially at C2 and C6. | Primarily inductive effect from C3, with a different resonance influence on ring positions. |
| Steric Hindrance around Ethyl Acetate | The ethyl acetate at C3 is sterically influenced by the substituent at C4 and the C2 position. | The ethyl acetate at C4 is flanked by C-H bonds at C3 and C5, potentially a less hindered environment. |
| Predicted Reactivity of Pyridine Ring | More susceptible to nucleophilic aromatic substitution. | Reactivity would be different and dependent on the specific reaction conditions. |
| Predicted Reactivity of Ethyl Acetate Side Chain | Reactivity of the methylene group may be influenced by the adjacent cyano group. | Reactivity of the methylene group would be influenced by the pyridine nitrogen and the adjacent C-H bonds. |
Advanced Analytical Techniques in Research and Characterization
Spectroscopic Methods for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum of Ethyl 2-(4-cyanopyridin-3-YL)acetate would be expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the substituents. researchgate.net The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-) adjacent to the pyridine ring and the methylene protons of the ethyl group (-OCH₂-) would likely appear as singlets or multiplets in the δ 3.5-4.5 ppm range. The terminal methyl protons (-CH₃) of the ethyl group would be expected to appear as a triplet around δ 1.2-1.4 ppm. semanticscholar.org
¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of unique carbon atoms. The spectrum for this compound would show signals for the carbons of the pyridine ring, the cyano group (typically δ 115-125 ppm), the carbonyl carbon of the ester (δ 160-180 ppm), and the aliphatic carbons of the ethyl acetate group. semanticscholar.orgrsc.org
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign the protons on the pyridine ring and the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) group. acs.org A strong absorption band in the region of 1730-1750 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the ester. nih.govresearchgate.net Vibrations corresponding to C=C and C=N bonds within the pyridine ring would appear in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. nih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The cyano group typically gives a strong and easily identifiable Raman signal. Aromatic ring vibrations also tend to be strong in Raman spectra, which would aid in characterizing the pyridine moiety.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. docbrown.infonih.gov
For this compound (molecular weight 190.20 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 190. Common fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 145, or the loss of the entire ethyl acetate moiety. The stability of the pyridine ring would likely influence the fragmentation, leading to characteristic ions that could be used to confirm the structure. nih.govarkat-usa.org High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₁₀H₁₀N₂O₂.
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC, HPLC)
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. nih.gov A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the compound would elute at a characteristic retention time. The purity would be assessed by the area percentage of the main peak in the chromatogram. HPLC can also be used to track the disappearance of starting materials and the appearance of the product during its synthesis. ekb.eg
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography could also be used for purity analysis. The sample is vaporized and passed through a column, separating it from any volatile impurities. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any byproducts.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure. d-nb.inforesearchgate.net
The analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking, which are influenced by the pyridine ring and polar cyano and ester groups. d-nb.infonih.gov While searches for a solved crystal structure for this specific compound were unsuccessful, this technique remains the gold standard for absolute structural confirmation in the solid state.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Protocols
The push towards "green chemistry" is a paramount theme in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. unibo.it Research into the synthesis of cyanopyridine derivatives is increasingly focused on these principles. One promising approach is the development of one-pot, multicomponent reactions that combine several synthetic steps into a single procedure, thereby saving time, resources, and reducing waste. For instance, an eco-friendly, one-pot synthesis for novel cyanopyridine derivatives has been reported, highlighting the move away from traditional, multi-step processes. nih.gov
Another avenue is the adoption of solvent-free reaction conditions. A rapid, solvent-free green synthesis of 4,6-diaryl-3-cyanopyridin-2(1H)-ones, which also starts from ethyl cyanoacetate (B8463686), has been achieved by simply grinding the reactants at room temperature, resulting in enhanced yield and purity. ijsrch.com Exploring similar solvent-free or green solvent (e.g., water, ethanol) based approaches for the specific synthesis of Ethyl 2-(4-cyanopyridin-3-YL)acetate is a logical next step. These methods align with the principles of green chemistry, which are becoming a necessity for the sustainable future of the chemical industry. unibo.it
| Protocol Type | Key Characteristics | Potential Advantages | Relevant Research Focus |
|---|---|---|---|
| Traditional Synthesis | Multi-step processes, often requiring purification of intermediates, use of conventional organic solvents. | Well-established and understood procedures. | Baseline for comparison. |
| One-Pot Synthesis | Multiple reaction steps occur in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, time and cost savings. nih.gov | Design of cascade reactions for cyanopyridine synthesis. nih.gov |
| Green/Sustainable Synthesis | Utilizes non-toxic solvents, solvent-free conditions, renewable starting materials, and energy efficiency. | Reduced environmental impact, enhanced safety, alignment with regulatory trends. unibo.itijsrch.com | Application of grinding techniques and alternative energy sources (e.g., microwave). ijsrch.com |
Exploration of Novel Catalytic Systems for Functionalization
Catalysis is at the heart of efficient chemical transformations. Future research will likely focus on discovering and optimizing novel catalytic systems to functionalize this compound and related structures. Palladium-based catalysts, for example, have been effectively used in the synthesis of the isomeric compound ethyl 2-(3-cyanopyridin-2-yl)acetate from its bromo-pyridine precursor, demonstrating high efficiency for C-C bond formation. chemicalbook.com The development of catalysts with higher turnover numbers, broader functional group tolerance, and lower environmental impact (e.g., using earth-abundant metals) is a significant research goal.
Furthermore, the use of Brønsted acid catalysts has been shown to be effective in the Bohlmann–Rahtz pyridine (B92270) synthesis, allowing for a one-step reaction without the isolation of intermediates, which can be adapted to flow chemistry systems. beilstein-journals.orgnih.gov For other transformations on the pyridine ring, such as N-oxidation, catalytic systems like titanium silicalite (TS-1) with hydrogen peroxide offer a green and highly efficient alternative to traditional methods. organic-chemistry.orgresearchgate.net Exploring the applicability of these diverse catalytic systems for the specific modification of this compound could unlock new derivatives with unique properties.
Application in Materials Science (e.g., Optical and Electrical Materials)
The unique electronic structure of the cyanopyridine moiety makes its derivatives, including this compound, attractive candidates for advanced materials. Conjugated polycyano compounds are known to be used in the synthesis of push-pull chromophores, which are integral to nonlinear optical materials and sensitizers in solar cells. researchgate.net
Research into related structures, such as ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives, has shown that these molecules can exhibit solid-state fluorescence, a highly desirable property for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net These compounds showed fluorescence emission maxima in the range of 619–641 nm in the solid state. researchgate.net The investigation of this compound as a building block for larger, conjugated systems or as a component in functional polymers is a promising area of future research. For example, the incorporation of such pyridine derivatives into polymers, like the functionalization of poly(4-vinylpyridine), can lead to materials with tailored ionic and thermal properties. nih.gov
| Application Area | Relevant Property | Underlying Chemistry | Supporting Evidence |
|---|---|---|---|
| Nonlinear Optics (NLO) | Large hyperpolarizability | Push-pull chromophore structure (D-π-A). | Conjugated polycyano compounds are used for NLO materials. researchgate.net |
| Organic Electronics (OLEDs) | Solid-state fluorescence | Rigid, conjugated molecular structure that prevents non-radiative decay. | Related dicyanopyridine derivatives show solid-state fluorescence in the red region. researchgate.net |
| Functional Polymers | Tunable ionic, thermal, and electrical properties. | Incorporation of polar cyanopyridine units into a polymer backbone. | Continuous flow synthesis has been used to create functional polymers from poly(4-vinylpyridine). nih.gov |
| Chemosensors | Changes in optical properties upon binding an analyte. | Interaction of the electron-deficient pyridine ring with analytes. | Tricyanopyridine chromophores have shown chemosensory properties. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing. atomfair.comatomfair.com This technology offers significant advantages, including enhanced safety due to smaller reaction volumes, superior process control, improved reproducibility, and seamless scalability. atomfair.commit.edu
The synthesis of pyridine derivatives is particularly well-suited for this technology. Studies have demonstrated the successful one-step synthesis of pyridines in a continuous flow microwave reactor, which outperforms traditional methods in both yield and efficiency. beilstein-journals.orgnih.gov Similarly, packed-bed microreactors have been used for the catalytic N-oxidation of pyridines in a continuous operation that ran for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net
Integrating the synthesis of this compound into an automated flow chemistry platform represents a significant future direction. dntb.gov.ua Such systems, often guided by machine learning algorithms, can rapidly optimize reaction conditions (temperature, pressure, flow rate) in real-time to maximize yield and purity. nih.govatomfair.com This approach not only accelerates process development but also enables on-demand production and the telescoping of multiple synthetic steps into a single, uninterrupted sequence. mit.edu The marriage of computer-aided synthesis planning with automated flow reactors is a powerful paradigm for producing complex molecules efficiently and reliably. mit.edu
Q & A
Q. How can researchers leverage crystallographic data to predict biological activity?
- Workflow :
Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase enzymes) and the compound’s SC-XRD coordinates (PDB ID: Custom).
QSAR : Correlate pyridine ring torsion angles (e.g., 5.2° in bioactive conformers) with IC₅₀ values.
Validation : Compare with in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
